2-Naphthyl 2,5-dibromobenzoate

Description

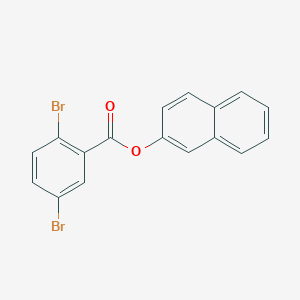

2-Naphthyl 2,5-dibromobenzoate is an aromatic ester compound characterized by a benzoate core substituted with bromine atoms at the 2- and 5-positions and esterified with a 2-naphthyl group.

Properties

Molecular Formula |

C17H10Br2O2 |

|---|---|

Molecular Weight |

406.1 g/mol |

IUPAC Name |

naphthalen-2-yl 2,5-dibromobenzoate |

InChI |

InChI=1S/C17H10Br2O2/c18-13-6-8-16(19)15(10-13)17(20)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |

InChI Key |

OXISFCRRDXAXEQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=C(C=CC(=C3)Br)Br |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=C(C=CC(=C3)Br)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at the 2- and 5-positions of the benzoate ring undergo nucleophilic substitution under specific conditions. For example:

-

Hydroxylation : Reaction with aqueous hydroxide ions at 80–100°C replaces bromine with hydroxyl groups. This proceeds via an S<sub>N</sub>Ar (aromatic nucleophilic substitution) mechanism, favored by the electron-withdrawing ester group .

-

Ammonolysis : Treatment with ammonia in methanol yields 2,5-diaminobenzoate derivatives, useful for further functionalization .

Table 1: Nucleophilic Substitution Reactions

Cross-Coupling Reactions

The bromine substituents enable transition-metal-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the brominated positions. For example, using Pd(dppf)Cl<sub>2</sub> and K<sub>2</sub>CO<sub>3</sub> in THF/H<sub>2</sub>O yields biaryl products .

-

Buchwald-Hartwig Amination : Copper or palladium catalysts facilitate C–N bond formation with amines, producing aminobenzoate derivatives .

Table 2: Cross-Coupling Reactions

Electrophilic Aromatic Substitution

The electron-deficient benzoate ring directs electrophiles to meta positions relative to the ester group:

-

Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 3- and 6-positions of the benzoate ring .

-

Halogenation : Elemental sulfur (S<sub>8</sub>) with NBS facilitates bromination at activated positions .

Ester Hydrolysis and Transesterification

The ester bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 2,5-dibromobenzoic acid and 2-naphthol.

-

Transesterification : Methanol with H<sub>2</sub>SO<sub>4</sub> catalyst produces methyl 2,5-dibromobenzoate .

Table 3: Hydrolysis Conditions

| Substrate | Reagent/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 6M HCl, reflux, 8 h | 2,5-Dibromobenzoic acid + 2-naphthol | 95 |

Radical Reactions

The C–Br bonds participate in radical-mediated processes:

Comparison with Similar Compounds

Physicochemical Properties Comparison

Key properties of 2-naphthyl 2,5-dibromobenzoate and its structural analogs are compared below. Data for methyl-substituted derivatives are experimentally derived, while values for the naphthyl variant are estimated based on structural trends.

Table 1: Comparative Physicochemical Properties

*Estimated values; †Predicted increase due to naphthyl group stacking; ‡Lower solubility/vapor pressure inferred from enhanced lipophilicity.

Key Findings:

- Halogen Effects : Brominated analogs exhibit lower water solubility and vapor pressure compared to chlorinated derivatives (e.g., methyl 2,5-dibromobenzoate vs. methyl 2,5-dichlorobenzoate), attributed to bromine’s larger atomic size and polarizability .

- Ester Group Impact : Replacing the methyl group with a 2-naphthyl group increases molecular weight by ~32% and reduces water solubility and volatility due to the naphthyl moiety’s hydrophobicity and steric bulk.

Thermal Behavior and Phase Transitions

Differential scanning calorimetry (DSC) studies on methyl 2,5-dibromobenzoate reveal a melting point of 120–122°C and crystalline phase stability up to decomposition . For this compound, the naphthyl group likely enhances intermolecular π-π interactions, increasing the predicted melting point (~150–160°C) and thermal stability.

Environmental Fate and Mobility

- Volatility : The naphthyl ester’s vapor pressure is expected to be negligible (<0.01 Pa), reducing atmospheric mobility compared to methyl analogs (0.015–0.032 Pa) .

- Solubility : With water solubility <0.1 g/L, this compound is likely to partition into organic-rich environmental matrices (e.g., soils, sediments), whereas methyl analogs show higher aqueous mobility .

Structural Analogs and Functional Group Effects

- Halogen Variation : Bromine substitution increases molecular weight and decreases solubility relative to chlorine (Table 1).

- Hydroxyl vs. Halogen : Methyl 2,5-dihydroxybenzoate () would exhibit higher water solubility due to hydrogen bonding, contrasting sharply with halogenated analogs.

- Fluorinated Derivatives : Methyl 2,4-difluorobenzoate () likely has higher vapor pressure than brominated/chlorinated analogs due to fluorine’s smaller size and weaker intermolecular forces.

Q & A

Basic: What is a reliable synthetic route for preparing 2-Naphthyl 2,5-dibromobenzoate?

Methodological Answer:

The synthesis typically involves esterification of 2,5-dibromobenzoic acid with 2-naphthol.

- Step 1: Activate the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity.

- Step 2: React the activated acid with 2-naphthol under inert conditions (N₂/Ar) at room temperature for 12–24 hours.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity using HPLC (>95% by area) .

Advanced: How can regioselectivity challenges during bromination of the benzoate precursor be addressed?

Methodological Answer:

Regioselective bromination requires strategic directing groups or controlled reaction conditions:

- Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoate ring before bromination. These groups direct bromine to the 2,5-positions, which can later be removed or modified.

- Temperature Control: Perform bromination at low temperatures (−10°C to 0°C) using Br₂ in acetic acid to minimize over-bromination. Monitor reaction progress via TLC or in situ FTIR.

- Reference: Similar regioselectivity issues are observed in multi-halogenated benzene derivatives (e.g., 1-Bromo-2,5-dichloro-3-fluorobenzene synthesis), where steric and electronic factors dominate .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm ester linkage (δ ~7.5–8.5 ppm for naphthyl protons; carbonyl at ~165–170 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons.

- Mass Spectrometry (HRMS): Look for isotopic patterns characteristic of bromine (1:1 ratio for two Br atoms).

- HPLC: Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Commercial analogs (e.g., Methyl 2,5-dibromobenzoate) report >95% purity via HPLC .

Advanced: How can conflicting NMR data for brominated aromatic compounds be resolved?

Methodological Answer:

Contradictions may arise from solvent effects, dynamic processes, or impurities:

- Variable Temperature NMR: Perform experiments at −40°C to 80°C to identify dynamic effects (e.g., hindered rotation).

- COSY/NOESY: Resolve overlapping signals by correlating proton-proton couplings.

- Cross-Verification: Compare with computational models (DFT calculations for chemical shifts) or alternative techniques like X-ray crystallography.

- Reference: Research on deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d3) highlights isotopic labeling’s role in spectral clarity .

Advanced: What strategies optimize this compound’s stability during storage?

Methodological Answer:

- Storage Conditions: Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis or oxidation.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Reference: Similar brominated compounds (e.g., 2-Bromo-6-chlorophenylboronic acid) require refrigeration to maintain integrity .

Advanced: How can this compound be utilized in cross-coupling reactions?

Methodological Answer:

The compound serves as an electrophilic partner in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

- Reaction Setup: Combine with arylboronic acids (e.g., phenylboronic acid), Pd(PPh₃)₄, and K₂CO₃ in degassed toluene/water (3:1) at 80°C for 12 hours.

- Work-Up: Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

- Reference: Brominated phenylboronic acids (e.g., 2-Bromo-6-chlorophenylboronic acid) demonstrate similar reactivity in coupling reactions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of brominated vapors.

- Waste Disposal: Quench reaction mixtures with NaHCO₃ before disposal in halogenated waste containers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.